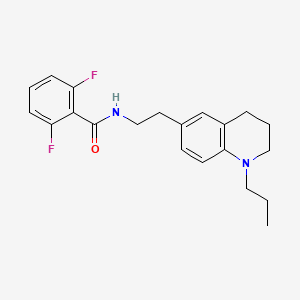

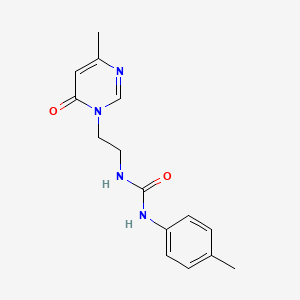

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), a propyl group (a three-carbon chain), and a tetrahydroquinoline group (a nitrogen-containing ring structure). The presence of the difluoro group indicates that two of the hydrogen atoms in the compound have been replaced by fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and benzamide components, followed by their combination. The exact synthesis process would depend on the specific reactions used and the order in which the components are combined .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzamide and tetrahydroquinoline groups would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide, tetrahydroquinoline, and difluoro groups. The benzamide group is known to participate in a variety of chemical reactions, particularly those involving nucleophilic substitution or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide and tetrahydroquinoline groups could potentially result in interesting optical or electronic properties .Scientific Research Applications

Positron Emission Tomography (PET) Imaging

A series of fluorine-containing benzamide analogs, including those structurally related to the compound , was synthesized and evaluated for PET imaging of the sigma-2 receptor status of solid tumors. These compounds, due to their moderate to high affinity for sigma2 receptors, enable the visualization of tumor growth and metastasis, providing valuable insights into tumor biology and treatment efficacy (Tu et al., 2007).

Antibacterial Activity

Research into fluorinated quinolones and their analogs has demonstrated their potential in combating bacterial infections. A study on the synthesis and antibacterial activity of various quinolone derivatives highlighted the significant antibacterial properties of these compounds, pointing towards their use in developing new antibacterial agents (Sheu et al., 1998).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles play an essential role in pharmaceutical and agrochemical industries. A method involving rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported for the synthesis of various fluorinated heterocycles. This approach underscores the importance of fluorinated compounds in medicinal chemistry and drug design (Wu et al., 2017).

Synthesis of Bioactive Molecules

The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has been explored. These compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, showcasing the potential of fluorinated compounds in therapeutic applications (Patel et al., 2009).

Visible-light-Induced Perfluoroalkylation

A study on the visible-light-induced and copper-promoted perfluoroalkylation of benzamides, employing a cheap organic dye as the photoredox catalyst, demonstrates an innovative method for synthesizing ortho-perfluoroalkyl-substituted benzoic acid derivatives. This technique highlights the evolving methods in organic synthesis, leveraging light and transition metals to achieve specific functionalization of molecules (Chen et al., 2016).

Mechanism of Action

Target of Action

The compound “2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” contains an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might also interact with various biological targets.

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

Future Directions

properties

IUPAC Name |

2,6-difluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O/c1-2-12-25-13-4-5-16-14-15(8-9-19(16)25)10-11-24-21(26)20-17(22)6-3-7-18(20)23/h3,6-9,14H,2,4-5,10-13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSOSVRXUWNMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)

![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2683074.png)

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)